Product packaging for Methyl 2-(3-methoxyphenoxy)acetate(Cat. No.:CAS No. 81720-20-9)

Methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B8759366
CAS No.: 81720-20-9
M. Wt: 196.20 g/mol
InChI Key: YWAPENYRSFWYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methoxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This ester is recognized in research as a valuable synthetic intermediate and building block for the preparation of more complex molecules. It has been utilized in published synthetic routes, demonstrating its role in chemical research and development . As a phenoxy acetate ester derivative, it serves as a key precursor in organic synthesis, particularly in pharmaceutical and agrochemical research, where such structures are often explored for their biological and physicochemical properties . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B8759366 Methyl 2-(3-methoxyphenoxy)acetate CAS No. 81720-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81720-20-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(3-methoxyphenoxy)acetate

InChI

InChI=1S/C10H12O4/c1-12-8-4-3-5-9(6-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3

InChI Key

YWAPENYRSFWYLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OC

Origin of Product

United States

Chemical Reactivity and Derivatization of Methyl 2 3 Methoxyphenoxy Acetate

Hydrolytic Stability and Ester Cleavage Pathways

The ester functional group in Methyl 2-(3-methoxyphenoxy)acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base.

Under neutral or acidic conditions, the hydrolysis of esters like this compound is generally slow. However, the rate can be significantly accelerated in the presence of a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is a more common and typically faster method for cleaving the ester. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid, 2-(3-methoxyphenoxy)acetic acid.

The stability of the ester is influenced by the electronic and steric environment. The ether linkage and the methoxy (B1213986) group on the phenyl ring can exert electronic effects on the reactivity of the ester group, although these are generally modest.

Functional Group Transformations and Reaction Mechanisms

The various functional groups present in this compound allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Oxidation Reactions

While the ester and ether functionalities are relatively stable to oxidation, the aromatic ring can undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of quinone-like structures. However, selective oxidation of other parts of the molecule is more synthetically useful. For instance, if other more easily oxidizable groups were present, reagents like Dess-Martin periodinane could be employed for selective oxidation. dtu.dk

Reduction Reactions

The ester group of this compound can be reduced to a primary alcohol, 2-(3-methoxyphenoxy)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Nucleophilic Substitution Reactions

The ester moiety can undergo nucleophilic substitution with various nucleophiles other than water. For example, reaction with ammonia (B1221849) or primary or secondary amines can lead to the formation of the corresponding amides. This process, known as aminolysis, involves the attack of the amine on the carbonyl carbon, followed by the elimination of methanol (B129727). Such reactions are crucial for introducing nitrogen-containing functional groups into the molecule.

The Williamson ether synthesis, a common method for forming ethers, can be conceptually reversed in its application here. vulcanchem.com While this compound itself is synthesized via this method, the ether linkage can be cleaved under harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of 3-methoxyphenol (B1666288) and a derivative of methyl acetate (B1210297).

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that it increases the rate of reaction compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. The lone pairs on the oxygen atom of the methoxy group can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions. libretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom on the ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst.

The directing effects of the substituents on the ring will influence the regioselectivity of these reactions.

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of its functional groups makes this compound a valuable building block in the synthesis of more complex molecules. mdpi.com The ability to selectively modify the ester, the ether linkage, or the aromatic ring allows for the construction of a wide array of derivatives with potential applications in various fields of chemistry.

For example, the hydrolysis of the ester to the corresponding carboxylic acid provides a handle for further functionalization, such as the formation of amides or other esters. The product of the reduction of the ester, an alcohol, can be used in subsequent reactions like ether synthesis or conversion to an alkyl halide. Furthermore, electrophilic substitution on the aromatic ring can introduce new functional groups that can be further elaborated.

Construction of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on the cyclization of acyclic precursors. While no direct examples of this compound being used to form heterocyclic scaffolds were identified in a comprehensive review of scientific literature, the corresponding 2-(3-methoxyphenoxy)acetic acid is a viable precursor for such transformations.

One of the most important classes of nitrogen-containing heterocycles is the quinazolinones . The synthesis of 2,3-disubstituted-4(3H)-quinazolinones typically begins with anthranilic acid, which is first acylated and then cyclized with an amine. nih.govresearchgate.net In a hypothetical application, 2-(3-methoxyphenoxy)acetic acid could be used as the acylating agent for anthranilic acid. The resulting N-acylated anthranilic acid could then be cyclized, for instance, by heating with a primary amine, to yield a 2-((3-methoxyphenoxy)methyl)-3-substituted-4(3H)-quinazolinone. This general strategy offers a pathway to a wide array of quinazolinone derivatives. organic-chemistry.orgrsc.orgresearchgate.net

Another significant class of heterocyclic compounds is the benzodiazepines , which are well-known for their pharmacological activities. nih.govnih.gov The synthesis of benzodiazepine (B76468) scaffolds often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. wum.edu.pl It is conceivable that 2-(3-methoxyphenoxy)acetic acid could be employed in the synthesis of novel benzodiazepine structures, although specific examples are not currently reported in the literature.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comethz.ch These reactions are prized for their atom economy and their ability to rapidly generate libraries of structurally diverse compounds.

The Passerini and Ugi reactions are prominent examples of MCRs that utilize a carboxylic acid component. tcichemicals.com Following hydrolysis, 2-(3-methoxyphenoxy)acetic acid could theoretically serve as the acidic component in such reactions. For instance, in a Ugi four-component reaction, 2-(3-methoxyphenoxy)acetic acid could be reacted with an aldehyde, an amine, and an isocyanide to produce an α-acylamino amide. These products are often linear but can be designed to undergo subsequent intramolecular reactions to yield heterocyclic structures.

While the direct participation of this compound or its corresponding acid in documented multicomponent reactions leading to heterocyclic systems is not found in the current body of scientific literature, its structural elements are found in the products of some MCRs. For example, multicomponent approaches have been used to synthesize furo[3,2-h]quinolin-3-yl)acetic acid derivatives, which bear a similar acetic acid side chain attached to a complex heterocyclic core. mdpi.com

This compound holds potential as a building block in the synthesis of complex organic molecules, particularly heterocyclic scaffolds. The primary route for its utilization in such syntheses proceeds through its hydrolysis to 2-(3-methoxyphenoxy)acetic acid. This carboxylic acid is a suitable candidate for a variety of classical and modern synthetic methodologies, including the construction of quinazolinone and benzodiazepine ring systems, and as a component in powerful multicomponent reactions. Although specific, documented examples of its application are currently scarce, the fundamental principles of organic synthesis suggest that it is a viable and potentially valuable precursor for the generation of novel and diverse chemical entities. Further research into the reactivity of this compound and its derivatives is warranted to fully explore its synthetic utility.

Mechanistic Investigations of Biological System Interactions Non Human Focus

Biochemical Pathway Modulation Studies

Detailed investigations into how Methyl 2-(3-methoxyphenoxy)acetate specifically modulates biochemical pathways are currently lacking in published research. The scientific community has yet to report on the direct effects of this compound on enzymatic activity, its potential to bind to specific biological receptors, or its ability to influence signal transduction cascades.

There is no direct scientific evidence from in-vitro or in-silico studies that details the specific enzyme inhibition or activation mechanisms of this compound. While phenolic compounds, in general, are known to interact with proteins, the precise nature of any such interaction with this specific ester, including kinetic parameters or binding sites, remains uncharacterized.

Specific receptor binding and ligand-target interaction studies for this compound are not available in the current body of scientific literature. The identification of specific protein or cellular receptors with which this compound might interact, and the affinity and nature of such binding, are yet to be determined.

The effect of this compound on intracellular signaling pathways has not been a subject of published research. Consequently, there is no information on whether this compound can modulate key cellular processes regulated by signal transduction cascades.

Antimicrobial Research Applications and Mechanisms

Research into the antimicrobial properties of this compound is still an emerging area. While some related phenoxyacetate (B1228835) derivatives have been investigated for their biological activity, specific and detailed mechanistic studies on this compound are limited.

There is a scarcity of research focused on the specific antifungal mechanisms of this compound against particular fungal species. While the broader class of phenoxyacetic acid derivatives has been noted for potential fungitoxic effects, the specific mode of action for this compound, such as cell wall disruption, membrane permeabilization, or inhibition of essential fungal enzymes, has not been elucidated.

Herbicidal and Plant Growth Regulation Research

Research into this compound and its structural analogs has primarily focused on their potential applications in agriculture as herbicides and plant growth regulators. The phenoxyacetate scaffold is a well-established feature in many commercial herbicides.

Mode of Action in Plant Systems

While direct studies on the specific mode of action for this compound are not extensively detailed in publicly available literature, the activity of its derivatives provides significant insight. Derivatives of this compound are suggested to function as inhibitors of acetolactate synthase (ALS), an enzyme crucial for plant life. vulcanchem.com The ALS enzyme, also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting step in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine.

By blocking the ALS enzyme, these chemical compounds effectively halt the production of these vital amino acids. pomais.com This cessation of protein synthesis and cell division leads to a systemic shutdown of growth in susceptible plants. The action is systemic, meaning the compound is absorbed through the roots or leaves and transported throughout the plant to its sites of action in the meristematic tissues. pomais.com This mode of action is characteristic of several classes of herbicides, including the sulfonylureas, imidazolinones, and triazolopyrimidines.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The potential for a chemical compound to act as an antioxidant is largely determined by its molecular structure, specifically its ability to donate a hydrogen atom or an electron to stabilize a free radical.

The antioxidant activity of phenolic compounds is often attributed to the presence of hydroxyl (-OH) groups attached to the aromatic ring. These groups can readily donate a hydrogen atom to free radicals, thereby neutralizing them. Common laboratory methods to assess this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.complantsjournal.com The DPPH assay measures the ability of an antioxidant to reduce the stable DPPH radical, a process often accompanied by a color change. nih.gov

In the case of this compound, the phenolic hydroxyl group is replaced by a methoxy (B1213986) group (-OCH₃). This modification significantly reduces its hydrogen-donating capability. While the ether linkage and the aromatic ring may confer some minor antioxidant properties, the absence of a free hydroxyl group suggests that its capacity for potent free radical scavenging is limited. Studies on structural analogs indicate that the hydroxylated form, Methyl 2-(3-hydroxyphenoxy)acetate, possesses a higher antioxidant capacity, a finding consistent with established chemical principles of antioxidant activity. vulcanchem.com

Exploration of Antineoplastic Research Potential through Cellular Target Modulation (Non-Human Cell Lines)

A comprehensive review of available scientific literature and research databases did not yield specific studies investigating the antineoplastic potential of this compound in non-human cell lines. Research into the modulation of cellular targets for cancer therapy is an active field, exploring a vast range of synthetic and natural compounds. nih.gov However, at present, there is no published evidence to suggest that this compound has been evaluated for its ability to induce apoptosis, inhibit cell proliferation, or modulate specific cellular pathways, such as autophagy, in cancer cell lines. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies

Impact of Substituent Modifications on Biological System Interactions

Systematic modification of the functional groups on the Methyl 2-(3-methoxyphenoxy)acetate scaffold is a classical medicinal chemistry approach to probe its SAR.

The position of the methoxy (B1213986) (-OCH3) group on the phenoxy ring is a critical determinant of biological activity. While the parent compound has a methoxy group at the 3-position (meta), shifting it to the 2-position (ortho) or 4-position (para) can significantly alter the molecule's electronic properties, conformation, and ability to interact with target receptors.

Research on related compound series demonstrates the profound impact of methoxy group positioning. For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations designed for medical imaging, the position of the methoxy group had a significant effect on biological properties. nih.gov The ortho-substituted analogue displayed the fastest clearance from the liver and the highest heart-to-background ratios, while the para-substituted version had the highest uptake in the heart and other non-target organs. nih.gov This suggests that the steric and electronic effects of the methoxy group's location directly influence the molecule's biodistribution and pharmacokinetics. nih.gov Furthermore, studies on phenolic acids show that the number and position of methoxy groups strongly correlate with antioxidant activity, with di-methoxy substitutions greatly enhancing free radical scavenging ability compared to unsubstituted analogues. nih.gov

The methyl ester group of this compound is another key site for modification. Altering the ester's alkyl chain (e.g., from methyl to ethyl, propyl, or more complex groups) can modulate properties such as lipophilicity, solubility, and susceptibility to hydrolysis by esterase enzymes in the body. researchgate.netsemanticscholar.org This strategy is often used to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active carboxylic acid. researchgate.net

Studies on other classes of compounds have shown that ester modifications can significantly impact bioactivity. In one series of antitumor agents, modifying the ester group from a simple methyl to larger cyclohexyl or phenethyl groups resulted in similar in vitro and in vivo activity but with enhanced water solubility. nih.gov In another study on guaianolide derivatives, increasing the carbon chain length of the ester from isopropyl to isobutyl enhanced anticancer potency, but a further increase to an isovaleryl group led to a decrease in potency, likely due to steric hindrance. semanticscholar.org These findings highlight a delicate balance between lipophilicity and steric bulk.

Table 1: Predicted Impact of Ester Group Variations on Physicochemical Properties

Ester GroupAlkyl ChainExpected LipophilicityExpected Rate of Hydrolysis
Methyl-CH₃BaselineFast
Ethyl-CH₂CH₃IncreasedModerate
Propyl-CH₂CH₂CH₃Further IncreasedSlower
Isopropyl-CH(CH₃)₂Increased (with branching)Slower (steric hindrance)
tert-Butyl-C(CH₃)₃HighVery Slow (steric hindrance)

This table is illustrative, based on general chemical principles. Actual values would require experimental determination.

In a study of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom at the 4-position of the phenoxy ring resulted in heightened inhibitory activity compared to the unsubstituted counterparts. nih.gov This demonstrates that electron-withdrawing and sterically bulky groups can be favorable for certain biological targets. Similarly, research on ring-substituted salicylanilides for herbicidal activity found that increasing lipophilicity through substitution positively influenced the inhibition of photosynthetic electron transport. mdpi.com

Table 2: Impact of Aromatic Ring Substitution on COX-2 Inhibition for a Phenoxyacetic Acid Series

Compound IDSubstitution on Phenyl RingSubstitution on Phenoxy RingIC₅₀ (µM)
5aUnsubstitutedNone0.97
5dUnsubstituted4-Bromo0.08
5c4-ChloroNone0.13
5f4-Chloro4-Bromo0.06

Data sourced from a study on phenoxyacetic acid derivatives as COX-2 inhibitors. nih.gov

Conformational Analysis and Ligand-Receptor Fit

This compound is not a rigid molecule. Rotation is possible around the ether linkage and the ester group, allowing the compound to adopt various three-dimensional shapes, or conformations. The specific conformation that the molecule adopts when it binds to a biological target is crucial for its activity.

Conformational analysis, often performed using techniques like proton magnetic resonance spectroscopy, helps to determine the most stable conformations of a molecule in solution. rsc.org The ether linkage in this compound allows the phenoxy and acetate (B1210297) moieties to orient themselves in different spatial arrangements, which can either facilitate or hinder the fit into a receptor's binding pocket. A favorable ligand-receptor fit is achieved when the molecule's shape and the distribution of its functional groups complement the topology and amino acid residues of the binding site.

Computational Chemistry and Molecular Docking for Target Prediction

Computational chemistry provides powerful tools to predict how a molecule might interact with a biological target. Molecular docking is a key technique used to simulate the binding of a ligand (like this compound) to the active site of a protein. researchgate.net These simulations can predict the preferred binding orientation, the strength of the interaction (calculated as a binding energy or docking score), and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. semanticscholar.org

For instance, docking studies on nabumetone (B1676900) derivatives, which also contain a methoxy group, revealed that the methoxy group could form short contacts with amino acid residues in the target protein's active site. semanticscholar.org Another study on quinazolinone hybrids identified specific hydrogen bond interactions with amino acids like Arginine (Agn) and Lysine (Lys) and provided a binding energy (ΔG) of -4.2 kcal/mol for the most promising compound. semanticscholar.org Such studies can guide the rational design of new analogues by suggesting modifications that would enhance these favorable interactions.

Table 3: Example of Molecular Docking Results for a Synthesized Compound Series

Compound IDTarget ProteinBinding Energy (ΔG, kcal/mol)Key Interacting Residues
5Ff6Penicillin-Binding Protein 2a-4.2Agn104, Lys273, Tyr297
Standard DrugPenicillin-Binding Protein 2aN/AN/A

Data sourced from a study on N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids. semanticscholar.org

Rational Design of this compound Analogs

Rational drug design integrates the knowledge gained from SAR, conformational analysis, and computational studies to create new molecules with improved properties. The goal is to make targeted changes to the lead compound's structure to enhance its interaction with a specific biological target while minimizing off-target effects.

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search for scientific data, it has been determined that there is a significant lack of specific information available in the public domain regarding the environmental fate and biotransformation of the chemical compound "this compound." The initial search strategy aimed to gather detailed research findings on its photodegradation, biodegradation, metabolic pathways in non-human systems, and its bioavailability in various environmental compartments.

Despite employing targeted search queries, the results did not yield any studies, reports, or data sets that directly address the outlined topics for this compound. The search results primarily contained information on structurally related but distinct compounds, such as other phenoxyacetate (B1228835) derivatives or general concepts of acetate metabolism. Extrapolating from these related compounds would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the article.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The absence of specific research on the photodegradation pathways and kinetics, biodegradation in soil and aquatic environments, metabolic transformation in microorganisms and plants, and the bioavailability and distribution of this compound in environmental compartments prevents the creation of the requested content.

Therefore, the generation of the article as per the user's instructions cannot be completed at this time due to the lack of available scientific literature and data for the specified compound.

Advanced Analytical Research Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural determination of organic compounds. By interacting with electromagnetic radiation, molecules like Methyl 2-(3-methoxyphenoxy)acetate produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. Protons on carbons adjacent to an ether oxygen are typically deshielded and appear in the 3.4 to 4.5 ppm range. libretexts.orgpressbooks.pub The protons of the methoxy (B1213986) group on the phenyl ring would likely resonate in a similar region, while the protons of the methyl ester group would be expected at a slightly different chemical shift. The aromatic protons would appear further downfield, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

¹³C NMR provides information on the carbon skeleton of the molecule. Ether carbon atoms generally absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. libretexts.orgpressbooks.pub For instance, the methyl carbon in the structurally similar compound anisole (B1667542) absorbs at 54.8 δ. libretexts.orgpressbooks.pub The carbonyl carbon of the ester group in this compound would be expected to appear significantly downfield, typically in the range of 170-180 ppm, as is characteristic for ester carbonyls. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and to confirm the connectivity of the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester Methyl Protons~3.7~52
Methylene Protons (-O-CH₂-C=O)~4.6~65
Methoxy Protons (Ar-O-CH₃)~3.8~55
Aromatic Protons6.5 - 7.3105 - 160
Carbonyl Carbon-~170

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be crucial for confirming its molecular weight and for identifying potential metabolites by analyzing their fragmentation patterns. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. blogspot.comwhitman.edu

The fragmentation of this compound would likely involve several key pathways. Alpha cleavage, where the bond next to the ether oxygen breaks, is a common fragmentation route for ethers. blogspot.com Another expected fragmentation is the cleavage at the β-bond to the aromatic ring. whitman.edu For aromatic esters, fragmentation can also be initiated at the ester group, potentially leading to the loss of the methoxy group or the entire methyl acetate (B1210297) moiety. youtube.com The resulting fragments provide a structural fingerprint that can be used for identification.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Plausible Fragment StructureFragmentation Pathway
196[M]⁺ (Molecular Ion)Intact molecule
137[M - COOCH₃]⁺Loss of the methyl carboxylate radical
123[M - OCH₂COOCH₃]⁺Cleavage of the ether bond
107[C₇H₇O]⁺Fragment from the methoxyphenol moiety
77[C₆H₅]⁺Phenyl cation from further fragmentation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption due to the C=O stretching of the ester group would be prominent around 1750 cm⁻¹. Phenyl alkyl ethers typically exhibit two strong C-O stretching bands between 1050 and 1250 cm⁻¹. libretexts.orgpressbooks.pub Specifically, the aromatic C-O stretch is anticipated between 1300 and 1200 cm⁻¹. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Aromatic compounds like this compound absorb UV light due to π-π* electronic transitions in the benzene ring. mdpi.com The presence of the methoxy and ester groups as substituents on the phenoxy ring will influence the wavelength of maximum absorption (λmax). For analytical purposes, a wavelength in the UV range, likely around 254 nm or 270 nm, would be suitable for detection. researchgate.netnih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most appropriate. This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A suitable mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, possibly with a buffer to ensure reproducible retention times. sielc.com The detection would be accomplished using a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds. nih.gov this compound is expected to be sufficiently volatile for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and sensitive detection.

For trace analysis, a splitless injection mode would be used to introduce a larger amount of the sample onto the column, thereby increasing sensitivity. scispec.co.th The GC would be equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for quantification, which enhances sensitivity and selectivity by monitoring only the characteristic ions of the target compound. For non-volatile impurities or metabolites, a derivatization step, such as silylation, might be necessary to increase their volatility for GC-MS analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would provide definitive proof of its molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map. From this map, the positions of the individual atoms can be determined with high precision.

Hypothetical Crystallographic Data Table for this compound

Should a crystallographic study be performed, the resulting data would be presented in a format similar to the table below. The values are essential for understanding the molecule's conformation, packing in the solid state, and for validating computational models.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value would be determined experimentally
b (Å) Value would be determined experimentally
c (Å) Value would be determined experimentally
α (°) 90
β (°) Value would be determined experimentally
γ (°) 90
Volume (ų) Value would be calculated from unit cell parameters
Z (molecules/unit cell) 4
Calculated Density (g/cm³) Value would be calculated
Key Bond Lengths (Å) C-O (ether), C=O (ester), C-O (ester), C-C (aromatic)
Key Bond Angles (°) C-O-C (ether), O-C=O (ester)

Computational Spectroscopy and Quantum Chemical Calculations for Spectral Interpretation

Computational spectroscopy, utilizing quantum chemical calculations, is a vital tool for interpreting and predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) of a molecule.

These theoretical calculations provide a powerful complement to experimental data. By comparing the calculated spectra with the experimentally obtained spectra, a more detailed and accurate assignment of the spectral features can be achieved. For instance, DFT calculations can help to assign specific vibrational modes to the peaks observed in an FTIR spectrum or to correlate calculated NMR chemical shifts with the experimental spectrum to confirm the molecular structure.

Hypothetical Computational Data Table for this compound

A computational study of this compound using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) would generate data such as that presented in the hypothetical table below. This data is crucial for a deep understanding of the molecule's electronic structure and its relationship to the observed spectroscopic properties.

Calculated PropertyHypothetical Finding
Optimized Molecular Geometry Provides the lowest energy conformation of the molecule in the gas phase, including all bond lengths and angles.
Calculated Vibrational Frequencies Predicts the positions of key infrared absorption bands, such as the C=O stretch of the ester group (typically around 1750 cm⁻¹), C-O ether stretches, and aromatic C-H bending modes. nih.gov
Calculated ¹H and ¹³C NMR Shifts Predicts the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of the experimental NMR spectra.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic excitability and reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge, which can predict sites for electrophilic and nucleophilic attack.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, standard synthesis methods for similar compounds, such as Williamson ether synthesis and the esterification of a corresponding carboxylic acid, are likely applicable to Methyl 2-(3-methoxyphenoxy)acetate. Future research should focus on developing novel, more efficient, and sustainable synthetic methodologies. This could involve the exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes to improve atom economy and reduce environmental impact. The development of continuous flow synthesis processes could also offer advantages in terms of scalability, safety, and product consistency.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The biological activity of this compound is largely uncharacterized. Future research is needed to investigate its potential interactions with biological systems. This would involve in vitro and in vivo studies to identify any pharmacological or toxicological effects. Understanding the molecular mechanisms of action would be crucial. For instance, studies could explore its ability to interact with specific enzymes, receptors, or signaling pathways. Techniques such as molecular docking and transcriptomics could provide initial insights into its potential biological targets.

Exploration of New Applications in Agricultural and Material Sciences

The applications of this compound in agriculture and material science are yet to be explored. In agriculture, research could focus on its potential as a plant growth regulator, herbicide, or fungicide. Its structural similarity to some existing agrochemicals suggests this could be a fruitful area of investigation. In material science, the compound could be explored as a monomer or an additive in the development of new polymers with tailored properties, such as enhanced thermal stability, biodegradability, or specific optical properties. Its phenoxy and acetate (B1210297) moieties could impart unique characteristics to polymeric materials.

Integrated Computational and Experimental Approaches

To accelerate the discovery process, future research would benefit from an integrated computational and experimental approach. Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, could be used to predict the properties and potential applications of this compound and its derivatives. These computational predictions can then guide and prioritize experimental investigations, leading to a more efficient and targeted research workflow. This synergy would be particularly valuable in screening for potential biological activities or designing new materials.

Investigation of Environmental Impact Mitigation Strategies

As with any chemical compound, understanding and mitigating its potential environmental impact is crucial. Future research should include a thorough assessment of the environmental fate and toxicity of this compound. This would involve studying its biodegradability, potential for bioaccumulation, and its effects on various ecosystems. Based on these findings, strategies for its safe handling, disposal, and potential remediation in case of environmental release can be developed. This proactive approach to environmental stewardship is essential for the responsible development and application of this and any new chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-methoxyphenoxy)acetate, and what are their critical reaction parameters?

  • Methodology :

  • Step 1 : Start with 3-methoxyphenol and methyl chloroacetate. React under basic conditions (e.g., K₂CO₃ in acetone) via nucleophilic substitution to form the phenoxyacetate intermediate .
  • Step 2 : Esterification under acidic catalysis (e.g., H₂SO₄ in methanol) to yield the final product. Monitor reaction completion via TLC or HPLC .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Key Parameters : Reaction temperature (60–80°C), stoichiometric ratio (1:1.2 phenol to chloroacetate), and catalyst concentration (5–10 mol% H₂SO₄) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (δ 3.8 ppm for methoxy groups, δ 4.6 ppm for acetate methyl) and ¹³C NMR confirm structure and purity .
  • Mass Spectrometry : ESI-MS (m/z 226 [M+H]⁺) validates molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for quantifying impurities (<0.5%) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂), dark glass bottles at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts before disposal; use certified hazardous waste contractors .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

  • Design of Experiments (DoE) : Vary temperature (50–90°C), catalyst type (H₂SO₄ vs. p-TsOH), and solvent polarity (DMF vs. acetone) to identify optimal conditions .
  • Case Study : Using H₂SO₄ in acetone at 70°C increased yield from 65% to 82% compared to DMF, reducing dimerization side products .
  • Data Analysis : Pareto charts (via software like Minitab) prioritize factors affecting yield (e.g., temperature contributes 45% variance) .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

  • Competing Pathways :

  • Ester Hydrolysis : Trace water in reagents leads to carboxylic acid byproducts (mitigated by molecular sieves) .
  • Friedel-Crafts Alkylation : Occurs at high acid concentrations, forming dimers (avoided by controlling H₂SO₄ <10 mol%) .
    • Kinetic Studies : In-situ FTIR tracks intermediate formation; pseudo-first-order kinetics for main reaction (k = 0.12 min⁻¹) .

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